(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-13(2)24-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-23-25(4)14(16)3/h6-12,19H,5H2,1-4H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLQNXGCIJITR-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidines known for their diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo[3,2-a]pyrimidine core substituted with an ethyl group and a pyrazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors like 2-phenacylthio-dihydropyrimidine derivatives. Recent studies have reported various synthetic routes leading to different derivatives with enhanced biological activities .
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines exhibit broad-spectrum antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 18 | |
| Compound E | S. aureus | 15 | |
| Compound F | Pseudomonas aeruginosa | 20 |
Acetylcholinesterase Inhibition
Research indicates that certain thiazolo[3,2-a]pyrimidine derivatives act as potent inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition potency is often assessed using Ellman's colorimetric assay, with some derivatives showing IC50 values comparable to established AChE inhibitors like donepezil .
Table 3: AChE Inhibition Potency
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. Results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Antibacterial Screening : Another investigation assessed the antibacterial activity of synthesized thiazolo[3,2-a]pyrimidines against E. coli and S. aureus. The results confirmed that certain derivatives had superior activity compared to traditional antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Particularly in the case of AChE inhibition.
- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death.
- Membrane Disruption : Leading to increased permeability and subsequent cell lysis in microbial targets.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate possess significant anticancer properties. The thiazolo[3,2-a]pyrimidine core is known for its ability to inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and apoptosis. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell types, suggesting it could serve as a lead compound for the development of new anticancer drugs .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structure allows interaction with inflammatory mediators, potentially inhibiting pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies have suggested that derivatives of this compound could be optimized for enhanced anti-inflammatory activity .
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The presence of the pyrazole moiety is linked to enhanced interaction with bacterial enzymes, making it a candidate for further exploration in antibiotic development .
Material Science
1. Organic Synthesis
The synthesis of this compound involves multi-step organic reactions that can be optimized for improved yield and purity. Its unique structure allows it to be used as a building block in the synthesis of other complex organic molecules, making it valuable in organic synthesis and materials chemistry .
2. Development of Novel Materials
Given its unique structural attributes, this compound could be explored in the development of novel materials with specific electronic or optical properties. Research into its polymerization behavior may yield new materials suitable for applications in electronics or photonics.
Agrochemicals
1. Pesticide Development
The biological activity exhibited by this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological targets could be harnessed to develop new formulations aimed at pest control while minimizing environmental impact .
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves intramolecular cyclization and condensation reactions. Key steps include:
- Knoevenagel condensation between a pyrazole aldehyde and a thiazolo-pyrimidine precursor under reflux in ethanol .
- Esterification of the carboxylate group using ethyl chloroformate in anhydrous conditions . Critical parameters include temperature control (70–80°C) and reaction time (8–12 hours) to minimize side products. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediates .
Q. How is the compound structurally characterized?
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, with characteristic shifts for the pyrazole methyl groups (δ 2.1–2.5 ppm) and thiazolo-pyrimidine carbonyl (δ 165–170 ppm) .
- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 479.6) .
- X-ray crystallography (using SHELX software) resolves stereochemistry and confirms the E-configuration of the methylene group .
Q. What analytical techniques ensure purity and stability during storage?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .
- Differential scanning calorimetry (DSC) determines thermal stability (decomposition above 200°C) . Storage recommendations: desiccated at −20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- ORTEP-III graphical models (via SHELX refinement) visualize bond angles and torsion angles, distinguishing E/Z isomerism at the methylene group .
- Hydrogen-bonding networks (analyzed using graph-set notation) explain packing patterns and stability, with C=O···H-N interactions (2.8–3.0 Å) critical for crystal lattice integrity .
Q. What methodologies optimize yield in multi-step syntheses?
- Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) using response surface modeling .
- Flow chemistry improves reproducibility by controlling residence time and temperature gradients in condensation steps . Example optimization table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 75–80°C | +15% yield |
| Catalyst (mol%) | 2.5–3.0% | +10% yield |
| Solvent | Anhydrous EtOH | Minimizes hydrolysis |
Q. How do substituent variations on the pyrazole ring influence biological activity?
- Structure-activity relationship (SAR) studies reveal that 1,5-dimethyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability .
- Molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites, such as hydrogen bonding between the pyrimidine carbonyl and Ser123 in target kinases (binding energy: −9.2 kcal/mol) .
- In vitro assays (e.g., antimicrobial MIC tests) show activity against S. aureus (MIC = 8 µg/mL), linked to electron-withdrawing substituents .
Q. What strategies address contradictions in observed vs. predicted reaction outcomes?
- Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable products, while lower temperatures trap kinetic intermediates .
- Isotopic labeling (e.g., ¹⁸O tracing) clarifies hydrolysis pathways under acidic conditions .
- Multivariate analysis reconciles divergent biological results by accounting for assay-specific variables (e.g., pH, serum protein binding) .
Methodological Considerations
Q. How to validate computational models for this compound’s reactivity?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV), validated via cyclic voltammetry .
- In situ IR spectroscopy tracks intermediate formation (e.g., enolate species at 1600 cm⁻¹) during synthesis .
Q. What protocols ensure reproducibility in biological testing?
- Standardized cell lines (e.g., HEK293 for cytotoxicity) with passage number restrictions (<20) reduce variability .
- Positive controls (e.g., doxorubicin for apoptosis assays) normalize inter-experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
